molecular formula C18H22N2O3 B15228996 N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide

Cat. No.: B15228996
M. Wt: 314.4 g/mol
InChI Key: ZAWGCIQDWXLRGQ-UHFFFAOYSA-N
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Description

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide: is an organic compound with the molecular formula C17H20N2O3. It is known for its applications in various fields, including diagnostic assays, manufacturing, hematology, and histology . The compound is characterized by its unique structure, which includes an amino group, two ethoxy groups, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid and 2-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

    Procedure: The 4-amino-2,5-diethoxybenzoic acid is first dissolved in a suitable solvent, such as dichloromethane. Then, 2-methylbenzoyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides and related compounds.

Scientific Research Applications

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the manufacturing of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activities.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2,5-diethoxyphenyl)benzamide
  • N-(4-amino-2,5-dimethoxyphenyl)benzamide
  • N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide

Uniqueness

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the benzamide moiety differentiates it from other similar compounds, potentially leading to variations in reactivity and biological activity.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide

InChI

InChI=1S/C18H22N2O3/c1-4-22-16-11-15(17(23-5-2)10-14(16)19)20-18(21)13-9-7-6-8-12(13)3/h6-11H,4-5,19H2,1-3H3,(H,20,21)

InChI Key

ZAWGCIQDWXLRGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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